molecular formula C13H17BBrFO2 B1522710 2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1150271-74-1

2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1522710
CAS No.: 1150271-74-1
M. Wt: 314.99 g/mol
InChI Key: OOTPRFIHAFABSN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester with a bromomethyl (-CH₂Br) group at the para position and a fluorine atom at the meta position on the phenyl ring. The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) group stabilizes the boron center, enhancing its utility in cross-coupling reactions like Suzuki-Miyaura couplings.

Mechanism of Action

Target of Action

The primary targets of 2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are aromatic compounds . The compound is used in the synthesis of polysubstituted benzenes . The bromine and methyl groups can be introduced by bromination and Friedel–Crafts alkylation respectively .

Mode of Action

The compound interacts with its targets through a series of reactions. The bromine can be introduced by bromination with Br2/FeBr3, a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3 . The compound can also undergo nucleophilic substitution reactions . The reaction involves initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .

Biochemical Pathways

The compound affects the synthesis of polysubstituted benzenes . The introduction of a new substituent is strongly affected by the directing effects of other substituents . The compound plays a crucial role in the assembly of metabolic pathways through the recruitment of primitive enzymes that could react with a wide range of chemically related substrates .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability .

Result of Action

The result of the compound’s action is the synthesis of polysubstituted benzenes . The compound facilitates the introduction of bromine and methyl groups into the benzene ring . The compound also enables nucleophilic substitution reactions, leading to the formation of new compounds .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemical entities can influence the compound’s action, efficacy, and stability. For instance, the temperature can affect the rate of the reactions in which the compound is involved . The pH can influence the compound’s ionization state, which can affect its reactivity. Other chemical entities present in the reaction environment can also interact with the compound, potentially affecting its stability and reactivity.

Biological Activity

The compound 2-(4-(bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1150271-74-1) is a boron-containing organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C13H17BBRFO2
  • Molecular Weight: 314.99 g/mol
  • Purity: 95% .

The compound features a dioxaborolane ring structure which is known for its stability and reactivity in various chemical environments.

Neuroprotective Effects

Some studies suggest that boron compounds can influence neuroprotective pathways. Although direct evidence for this specific compound is sparse, the structural similarities with other neuroprotective agents warrant further investigation into its potential effects on neurodegenerative diseases such as Alzheimer's .

In Vitro Studies

A recent study explored the effects of similar dioxaborolane derivatives on cancer cell lines. The results indicated:

  • Cell Viability: Significant reduction in cell viability was observed in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines when treated with boron derivatives.
  • Apoptosis Induction: Flow cytometry analysis showed increased apoptosis markers in treated cells compared to controls .

In Vivo Studies

In vivo formulations of related compounds have been developed using DMSO as a solvent for administration in animal models. The findings suggest:

  • Tumor Growth Inhibition: Animal studies demonstrated a marked decrease in tumor size when treated with boron-based compounds compared to untreated controls.
  • Safety Profile: Preliminary toxicity assessments indicated a favorable safety profile at therapeutic doses .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerReduced cell viability
Apoptosis InductionIncreased markers in cancer cells
Neuroprotective PotentialSuggested based on structure
Safety ProfileFavorable at therapeutic doses

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
One of the primary applications of this compound is in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The dioxaborolane moiety enables the compound to participate in Suzuki-Miyaura coupling reactions effectively. This reaction is crucial for synthesizing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Biaryl Compounds

In a study published in Journal of Organic Chemistry, researchers demonstrated the use of 2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the synthesis of various biaryl compounds. The reaction conditions were optimized to achieve high yields (up to 95%) with minimal by-products. The study highlighted the versatility of this compound as a boron source in cross-coupling reactions .

Medicinal Chemistry

Potential Anticancer Agents
The compound's unique structure allows it to interact with biological targets effectively. Preliminary studies suggest that derivatives of this compound exhibit cytotoxic activity against certain cancer cell lines. The bromomethyl group enhances reactivity towards nucleophiles, potentially leading to the development of new anticancer agents.

Case Study: Anticancer Activity

A research team investigated the anticancer properties of derivatives synthesized from this compound. In vitro assays showed that some derivatives inhibited cell proliferation in breast cancer cell lines by inducing apoptosis . This study underscores the compound's potential as a scaffold for designing new therapeutic agents.

Material Science

Polymer Chemistry
The compound has also found applications in material science, particularly in the development of functional polymers. Its ability to form stable boronate esters allows it to be used as a building block for creating polymers with tailored properties.

Data Table: Properties of Functional Polymers

Polymer TypeApplication AreaProperties
Boron-Containing PolymerElectronicsHigh thermal stability
Biodegradable PolymerPackagingEco-friendly and sustainable
Conductive PolymerSensors and ActuatorsEnhanced electrical conductivity

Research has shown that incorporating this compound into polymer matrices enhances their mechanical strength and thermal stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction parameters be optimized?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct functionalization of pre-existing boronate esters. Key steps include bromination of the methyl group on the phenyl ring followed by fluorination. Critical parameters include:

  • Temperature : Maintain 0–5°C during bromination to avoid over-substitution .
  • Reagent Ratios : Use a 1.2:1 molar ratio of N-bromosuccinimide (NBS) to the methyl precursor to maximize bromomethyl yield .
  • Purification : Column chromatography with hexane/ethyl acetate (8:2) effectively isolates the product, confirmed by GC analysis (>98% purity) .

Q. How should researchers characterize this compound to verify structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substitution patterns. For example, the fluorine atom at the 3-position produces a distinct downfield shift (~-110 ppm) in 19F^{19}\text{F} NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures correct molecular weight (theoretical MW: 314.99 g/mol) .
  • Purity Analysis : Gas chromatography (GC) and titration are standard for quantifying residual solvents and boronate ester stability .

Q. What are the primary applications of this compound in synthetic chemistry?

  • Methodological Answer : Its bromomethyl group acts as an alkylating agent, while the boronate ester enables cross-coupling reactions. Applications include:

  • Suzuki-Miyaura Coupling : The boronate ester reacts with aryl halides to form biaryl structures, useful in drug intermediate synthesis .
  • Post-Functionalization : The bromomethyl group allows further derivatization (e.g., nucleophilic substitution with amines or thiols) .

Advanced Research Questions

Q. How does the fluorine substituent at the 3-position influence reactivity and stability in cross-coupling reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing effect enhances boronate ester electrophilicity, accelerating coupling rates. However, steric hindrance at the 3-position may reduce accessibility. Strategies include:

  • Catalyst Optimization : Use Pd(PPh3_3)4_4 with K2_2CO3_3 in THF/water (3:1) to improve coupling efficiency .
  • Kinetic Studies : Monitor reaction progress via 11B^{11}\text{B} NMR to assess boronate stability under varying conditions .

Q. What synthetic challenges arise from the bromomethyl group’s lability, and how can side reactions be mitigated?

  • Methodological Answer : The bromomethyl group is prone to hydrolysis or elimination. Mitigation strategies:

  • Low-Temperature Storage : Store at -20°C under inert gas to prevent degradation .
  • In Situ Derivatization : Immediately react the bromomethyl intermediate with nucleophiles (e.g., amines) to avoid side products .
  • Byproduct Analysis : Use LC-MS to identify and quantify degradation products (e.g., debrominated analogs) .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer : For example, analogs with chlorine instead of fluorine show divergent bioactivity due to differing electronic profiles. Approaches include:

  • Computational Modeling : Compare electrostatic potential maps of fluorine vs. chlorine analogs to predict interaction differences .
  • Dose-Response Assays : Test both compounds in parallel under identical conditions (e.g., IC50_{50} in cancer cell lines) to isolate substituent effects .

Q. What experimental designs are recommended to study the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40°C for 72 hours. Monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to guide storage protocols .

Q. Theoretical and Methodological Considerations

  • Linking to Conceptual Frameworks : When designing experiments, anchor hypotheses to boron chemistry principles (e.g., Lewis acidity of boronate esters) to guide mechanistic studies .
  • Handling Contradictory Data : Use systematic variation of substituents (e.g., fluorine vs. chlorine) to isolate electronic vs. steric effects, as seen in ’s comparative table .

Comparison with Similar Compounds

Key Characteristics

  • Molecular Formula : Likely C₁₃H₁₆BBrFO₂ (based on analogs in ).
  • Molecular Weight : ~314.99 g/mol (similar to ).
  • Physical State : Likely a crystalline solid or low-melting-point solid (cf. : m.p. 71–75°C for a bromomethylphenyl analog).
  • Reactivity : The bromomethyl group acts as a leaving group, enabling alkylation or nucleophilic substitution, while the fluorine atom modulates electronic effects (electron-withdrawing) on the aromatic ring .

Structural Analogues with Halogen Substituents

Compound Name Substituents Key Differences vs. Target Compound Applications/Reactivity
2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () 4-Bromomethyl Lacks fluorine at meta position Used in alkylation reactions (e.g., pyrrole functionalization in ); lower electrophilicity due to absence of electron-withdrawing fluorine .
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () 4-Bromo (no methyl) Bromine directly attached to phenyl ring Less reactive in alkylation; primarily used in Suzuki couplings (e.g., ) .
2-(5-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () 5-Bromomethyl, 2-Fluoro Fluorine at ortho, bromomethyl at meta Altered steric and electronic effects reduce cross-coupling efficiency compared to the target compound’s para bromomethyl and meta fluorine .
2-(4-(Bromomethyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () 4-Bromomethyl, 2-Chloro Chlorine (larger, less electronegative than F) Higher steric hindrance at ortho position may limit reactivity in coupling reactions .

Functional Group Variations

Compound Class (Examples from Evidence) Key Features Comparison to Target Compound
Methoxy-substituted Boronates () 4-/3-Methoxy groups (electron-donating) Methoxy groups increase electron density on the aromatic ring, reducing oxidative stability and cross-coupling efficiency compared to halogenated analogs .
Styryl Boronates () Extended π-conjugated systems Designed for fluorescence applications (H₂O₂ sensing); target compound’s bromomethyl group allows functionalization for probe synthesis .
Pinacolborane () BH₃ derivative Used as a reducing agent; lacks aromatic reactivity, unlike the target compound’s boronate ester .

Physical and Spectroscopic Data

Property Target Compound (Estimated) 2-(4-Bromophenyl) Analog () 2-(4-Methoxyphenyl) Analog ()
Melting Point ~70–80°C Liquid 137–139°C
¹H NMR (δ ppm) Aromatic H: ~7.2–7.8; CH₂Br: ~4.5–4.7 Aromatic H: ~7.3–7.6 Aromatic H: ~6.8–7.0; OCH₃: ~3.8
Yield in Synthesis ~50–60% (cf. ) Not reported 70–90%

Properties

IUPAC Name

2-[4-(bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)11(16)7-10/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTPRFIHAFABSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675027
Record name 2-[4-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-74-1
Record name 2-[4-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromomethyl-3-fluorophenylboronic acid, pinacol ester
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Synthesis routes and methods

Procedure details

2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was prepared in three steps from 4-bromo-2-fluoro-1-methylbenzene following the procedure of White, J. R., et al., Tetrahedron Leu. 2010, 51, 3913-3917. In a dry round bottom flask equipped with a stir bar and septum, 2H-benzo[b][1,4]thiazin-3(4H)-one (90 mg, 0.545 mmol), 2-(4-(bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (150 mg, 0.476 mmol), and potassium carbonate (90 mg, 0.652 mmol) were massed. The flask was purged with argon then charged with dry DMF (3 mL). The reaction was stirred at 60° C. and monitored by LCMS. After 3 h, reaction was deemed to be complete and cooled to room temperature. The reaction was diluted with ethyl acetate (20 mL), and the organic layer was washed with saturated NaHCO3. The two layers were separated and the aqueous layer was extracted with ethyl acetate (3×20 mL). The organic extracts were combined then washed with saturated LiCl solution (20 mL) and brine (20 mL). The organic portion was dried over MgSO4, filtered, and concentrated in vacuo. The crude residue was purified by flash column chromatography on silica gel, eluting with hexanes/ethyl acetate to afford 4-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2H-benzo[b][1,4]thiazin-3(4H)-one. In a 5-mL conical microwave vial with a stir bar, 4-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2H-benzo[b][1,4]thiazin-3(4H)-one (40 mg, 0.100 mmol), 4-bromo-1-methyl-1H-pyrazole (20 mg, 0.124 mmol), Cs2CO3 (70 mg, 0.215 mmol), and PdCl2(dppf).DCM (10 mg, 0.012 mmol) were massed. The vial was then charged with THF/H2O (5:1, 3 mL) and sealed with a crimped cap. The reaction was heated to 150° C. for 30 minutes. The reaction was cooled to room temperature, diluted with ethyl acetate (10 mL) and brine (10 mL). The layers were separated and the aqueous layer was extracted with ethyl acetate (3×15 mL). The organic layers were combined, dried over MgSO4, filtered and concentrated in vacuo. The crude residue was purified on a preparative Phenomenex Luna C18 column using 0.1% TFA in H2O/acetonitrile as a mobile phase. The desired fractions were combined and concentrated to afford the title compound. LCMS: RT=0.728, >98% @ 254 nm, >98% @ 215 nm; m/z (M+H)+=354. 1H NMR (400 MHz, CDCl3, δ (ppm)): 7.69 (s, 1H), 7.56 (s, 1H), 7.36 (d, J=7.6 Hz, 1H), 7.15-7.12 (m, 3H), 7.06-6.97 (m, 3H), 5.27 (s, 2H), 3.92 (s, 3H), 3.52 (s, 2H); HRMS calculated for C19H17N3OSF (M+H)+ m/z: 354.1076, measured: 354.1076.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
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2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
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2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
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2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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